molecular formula C10H12N2O3 B8604983 (RS)-N-Acetyl-[b-(2-pyridyl)]alanine

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine

Cat. No.: B8604983
M. Wt: 208.21 g/mol
InChI Key: PIGBPTSHIOJCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-N-Acetyl-[b-(2-pyridyl)]alanine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetamido-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

PIGBPTSHIOJCAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (65.8 g, 1.22 mol) in methanol (300 ml) was treated portionwise with diethylacetamidomalonate (132.3 g, 0.61 mol) maintaining a temperature of ca. 45° C. The mixture was then heated under reflux for 15 min. The mixture was cooled to 50° C. then treated slowly with a suspension of 2-chloromethylpyridine hydrochloride (100 g, 0.61 mol), the pink suspension was then heated under reflux for a further 6 h. Water (500 ml) was added followed by 10M sodium hydroxide (122 ml, 1.22 mol) and the pH was maintained at ca. 11 while heating the mixture at 70° C. overnight. The mixture was cooled to RT and the methanol removed in vacuo. The aqueous residue was washed with ethyl acetate (2×500 ml), then acidified to pH 5 and further washed with ethyl acetate (2×500 ml), before evaporating in vacuo to provide a semi-solid. The residue was triturated with hot ethanol (500 ml) and the sodium chloride removed by filtration. The filtrate was then evaporated in vacuo and the residue crystallised from methanol-ethyl acetate to provide the title compound (70 g, 66%) as a yellow solid.
Name
sodium methoxide
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
132.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
122 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
66%

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